molecular formula C13H13NO2 B8646676 2-(Isoquinolin-5-yl)-2-methylpropanoic acid

2-(Isoquinolin-5-yl)-2-methylpropanoic acid

Cat. No.: B8646676
M. Wt: 215.25 g/mol
InChI Key: DCCLDYFAAZAWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a propanoic acid moiety attached to an isoquinoline ring, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline and other reagents such as methyl acrylate.

    Reaction Conditions: The isoquinoline undergoes a Friedel-Crafts acylation reaction with methyl acrylate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the intermediate product.

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

2-(Isoquinolin-5-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Isoquinolinyl-sulfonyl)-2-methylpiperazine: Known for its inhibitory effects on protein kinases.

    Staurosporine: A potent protein kinase inhibitor with a similar isoquinoline structure.

Uniqueness

2-(Isoquinolin-5-yl)-2-methylpropanoic acid is unique due to its specific structural features, which allow it to interact with different molecular targets compared to other isoquinoline derivatives. Its propanoic acid moiety provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-isoquinolin-5-yl-2-methylpropanoic acid

InChI

InChI=1S/C13H13NO2/c1-13(2,12(15)16)11-5-3-4-9-8-14-7-6-10(9)11/h3-8H,1-2H3,(H,15,16)

InChI Key

DCCLDYFAAZAWSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using the procedure described in Example 249A using ethyl 2-(5-isoquinolinyl)-2-methylpropanoate instead of ethyl 2-5-isoquinolinyl)propanoate.
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